1-(2,6-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(2,6-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and 3-methoxybenzylamine.
Formation of Benzoyl Chloride: 2,6-dimethoxybenzoic acid is converted to 2,6-dimethoxybenzoyl chloride using thionyl chloride (SOCl2).
Acylation Reaction: The benzoyl chloride is then reacted with piperazine to form 1-(2,6-dimethoxybenzoyl)piperazine.
Alkylation Reaction: Finally, 1-(2,6-dimethoxybenzoyl)piperazine is alkylated with 3-methoxybenzyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 2,6-dimethoxybenzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethoxybenzoyl)piperazine: Lacks the 3-methoxybenzyl group.
4-(3-Methoxybenzyl)piperazine: Lacks the 2,6-dimethoxybenzoyl group.
1-Benzoyl-4-benzylpiperazine: Lacks the methoxy groups.
Uniqueness
1-(2,6-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of both 2,6-dimethoxybenzoyl and 3-methoxybenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-17-7-4-6-16(14-17)15-22-10-12-23(13-11-22)21(24)20-18(26-2)8-5-9-19(20)27-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
MTDLBEIEBPVYSZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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